![molecular formula C19H20ClN7O2 B2679629 1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide CAS No. 1705987-84-3](/img/structure/B2679629.png)
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide
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Description
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C19H20ClN7O2 and its molecular weight is 413.87. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
- Studies have focused on the synthesis of novel heterocyclic compounds with potential anti-inflammatory and analgesic activities. For example, Abu‐Hashem et al. (2020) reported the synthesis of various novel compounds with significant COX-1/COX-2 inhibition, showcasing a methodological approach for creating molecules with potential therapeutic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial Activity
- Fandaklı et al. (2012) explored the antimicrobial activity of new 1,2,4-triazol-3-one derivatives, demonstrating the potential of such compounds in developing antimicrobial agents. This highlights the relevance of structural modification and biological evaluation in discovering new antimicrobial drugs (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).
Analgesic and Antiparkinsonian Activities
- Amr et al. (2008) synthesized a series of substituted pyridine derivatives, evaluating them for analgesic and antiparkinsonian activities. This research emphasizes the chemical versatility of pyridine-based compounds in addressing neurological conditions (Amr, Maigali, & Abdulla, 2008).
Anticonvulsant Properties
- The investigation into the structural and electronic properties of anticonvulsant drugs by Georges et al. (1989) provides a foundation for understanding how modifications in chemical structure can influence biological activity, offering a pathway for the design of new anticonvulsant agents (Georges, Vercauteren, Evrard, & Durant, 1989).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN7O2/c1-29-16-3-2-14(20)10-15(16)23-19(28)13-6-8-26(9-7-13)17-4-5-18(25-24-17)27-12-21-11-22-27/h2-5,10-13H,6-9H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMXQLHLLCGINX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)-N-(5-chloro-2-methoxyphenyl)piperidine-4-carboxamide |
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